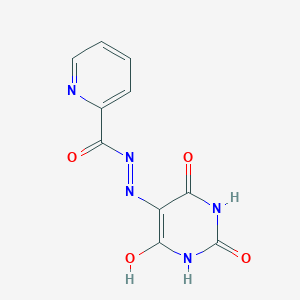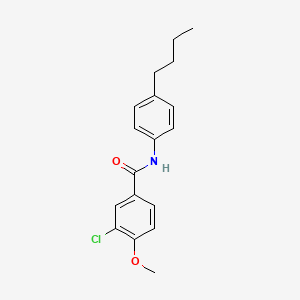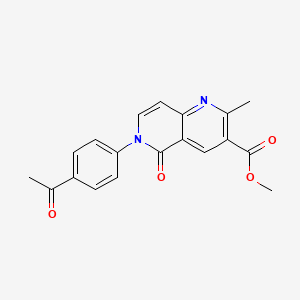![molecular formula C16H20N2O B5012662 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5012662.png)
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
科学的研究の応用
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one has been studied extensively. This compound has been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to have antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one in lab experiments is its broad range of biological activities. This compound has been found to have antitumor, antimicrobial, anti-inflammatory, and antioxidant effects, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be cytotoxic in some cell lines, and caution should be taken when working with this compound.
将来の方向性
There are several future directions for research on 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the study of the mechanism of action of this compound in more detail, including its interaction with DNA and topoisomerase II. Additionally, the potential use of this compound as a fluorescent probe for the detection of metal ions could be further explored. Finally, the in vivo efficacy and safety of this compound should be studied in animal models to determine its potential as a therapeutic agent.
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. While there are some limitations to working with this compound, its broad range of biological activities makes it a useful tool for studying a variety of biological processes. There are several future directions for research on this compound, including the development of derivatives with improved activity and reduced toxicity, and the study of its mechanism of action in more detail.
合成法
The synthesis of 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the reaction of cycloheptanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with indole-2,3-dione to form the final product. The synthesis of this compound has been studied extensively, and several modifications to the reaction conditions have been reported in the literature.
特性
IUPAC Name |
3-(cycloheptyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-14(13-9-5-6-10-15(13)18-16)11-17-12-7-3-1-2-4-8-12/h5-6,9-12,18-19H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDYKCZSBRTFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)

![N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B5012651.png)
![1-(cyclopropylmethyl)-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B5012655.png)

![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)